molecular formula C25H27N3O4S2 B2546844 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 899742-05-3

2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2546844
CAS RN: 899742-05-3
M. Wt: 497.63
InChI Key: QUZVYXUWZYEKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been developed . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Applications : The synthesis of certain derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, has been explored for anticancer activities. One study demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (M. M. Al-Sanea et al., 2020).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened for anti-inflammatory and analgesic activities. Certain compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem et al., 2020).

  • Radioligand Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with implications for in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in medical imaging and diagnostic research (F. Dollé et al., 2008).

  • Antimicrobial Agents : The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests the compound's utility in developing new antimicrobial agents (A. Hossan et al., 2012).

  • Antitumor Evaluation : A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized, with some showing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating potential for further antitumor research (A. El-Morsy et al., 2017).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-16(2)31-13-7-12-28-24(30)23-22(19-10-4-5-11-20(19)32-23)27-25(28)34-15-21(29)26-17-8-6-9-18(14-17)33-3/h4-6,8-11,14,16H,7,12-13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZVYXUWZYEKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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